3-Amino-1-benzothiophene-2-carboxamide

Catalog No.
S669233
CAS No.
37839-59-1
M.F
C9H8N2OS
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-benzothiophene-2-carboxamide

CAS Number

37839-59-1

Product Name

3-Amino-1-benzothiophene-2-carboxamide

IUPAC Name

3-amino-1-benzothiophene-2-carboxamide

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C9H8N2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12)

InChI Key

LTNWICBPQWPXDK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)N

Chemistry of Heterocyclic Compounds

Therapeutic Importance of Synthetic Thiophene

Synthesis of Anticancer Agents

Synthesis of Anti-atherosclerotic Agents

Synthesis of Biologically Active Azomethine Derivatives

Synthesis of Benzofuran Derivatives

    Summary of the Application: Benzofuran compounds are a class of compounds that are ubiquitous in nature.

3-Amino-1-benzothiophene-2-carboxamide is a heterocyclic compound characterized by a benzothiophene core, which is a fused ring system containing both benzene and thiophene. Its molecular formula is C9H8N2OSC_9H_8N_2OS and it features an amino group and a carboxamide functional group, making it an important compound in medicinal chemistry and organic synthesis. The compound is known for its potential biological activities, particularly in the development of pharmaceuticals.

The chemical reactivity of 3-amino-1-benzothiophene-2-carboxamide involves various reactions typical of amines and carboxamides. It can participate in:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  • Coupling reactions: This compound can undergo cross-coupling reactions, such as those facilitated by palladium catalysts, to form more complex structures. For instance, it has been successfully coupled with aryl halides to generate new products .
  • Oxidative transformations: The compound may also be subjected to oxidative reactions which can modify its functional groups or lead to dimerization under specific conditions .

3-Amino-1-benzothiophene-2-carboxamide exhibits significant biological activities. It has been studied for its potential anti-cancer properties and has shown efficacy against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes related to cancer cell proliferation . Additionally, compounds related to this structure have demonstrated antiviral activity against human cytomegalovirus, indicating a broader spectrum of biological relevance .

Several methods have been developed for the synthesis of 3-amino-1-benzothiophene-2-carboxamide:

  • Microwave-assisted synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields. It typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine .
  • Copper-catalyzed cross-coupling: A common approach involves the use of copper catalysts to facilitate the coupling of aryl halides with amines or other nucleophiles, leading to the formation of the desired benzothiophene derivatives .
  • Conventional heating methods: Traditional synthetic routes using reflux conditions have also been employed, although they may require longer reaction times compared to microwave techniques .

3-Amino-1-benzothiophene-2-carboxamide finds applications primarily in medicinal chemistry as a precursor for developing new therapeutic agents. Its derivatives are being explored for their potential as:

  • Anticancer agents: Due to their ability to inhibit tumor growth.
  • Antiviral compounds: Particularly against drug-resistant strains of viruses.
  • Building blocks in organic synthesis: For creating more complex molecular architectures in pharmaceutical research.

Studies on the interactions of 3-amino-1-benzothiophene-2-carboxamide with various biological targets have indicated its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways. These studies are crucial for understanding how modifications to the compound can enhance its efficacy and reduce toxicity.

Several compounds share structural similarities with 3-amino-1-benzothiophene-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Aminobenzo[b]thiopheneBenzothiophene core with an amino groupKnown for rapid synthesis and high yields via microwave methods .
Benzothiophene-2-carboxylic acidCarboxylic acid instead of carboxamideExhibits different solubility and reactivity profiles .
3-Aminothieno[2,3-b]pyridine-2-carboxamidePyridine ring fused with thiophenePotentially different biological activities targeting kinases .
4-AminobenzothiopheneAmino group at position 4 instead of 3May exhibit different pharmacological profiles due to positional changes .

The uniqueness of 3-amino-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups that contribute to its biological activity and synthetic versatility, making it a valuable compound in drug discovery efforts.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

192.03573406 g/mol

Monoisotopic Mass

192.03573406 g/mol

Heavy Atom Count

13

UNII

C5KAY95V3L

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-amino-1-benzothiophene-2-carboxamide

Dates

Modify: 2023-08-15

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